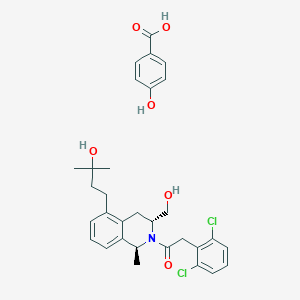

Mevidalen hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

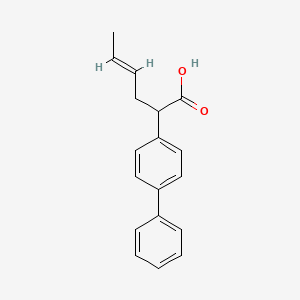

Voies de synthèse et conditions réactionnelles: The synthesis of mevidalen hydroxybenzoate involves the preparation of the parent compound mevidalen, followed by the formation of its hydroxybenzoate co-crystal . The synthetic route typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization to introduce the hydroxybenzoate moiety .

Méthodes de production industrielle: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product . The production process also includes purification steps such as recrystallization and chromatography to obtain the desired compound .

Analyse Des Réactions Chimiques

Types de réactions: Mevidalen hydroxybenzoate undergoes various chemical reactions, including:

Oxydation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Réduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Réactifs et conditions courants:

Oxydation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Réduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Principaux produits formés:

Oxydation: Formation of ketones or aldehydes.

Réduction: Formation of hydroxyl groups.

Substitution: Formation of substituted aromatic compounds.

Applications de la recherche scientifique

Chimie: this compound is used as a research tool to study the modulation of dopamine D1 receptors . It helps in understanding the role of these receptors in various physiological and pathological processes .

Biologie: In biological research, this compound is used to investigate the effects of dopamine receptor modulation on neuronal activity and behavior . It is also used to study the mechanisms underlying neurodegenerative diseases .

Médecine: this compound is being developed as a potential therapeutic agent for the treatment of Lewy body disease and Parkinson’s disease . It has shown promise in improving cognitive and motor functions in preclinical and clinical studies .

Industrie: In the pharmaceutical industry, this compound is being explored for its potential use in developing new treatments for neuropsychiatric disorders . It is also being studied for its wakefulness-promoting effects .

Mécanisme d'action

This compound acts as a selective positive allosteric modulator of the dopamine D1 receptor . It enhances the affinity of the receptor for dopamine, thereby amplifying the effects of endogenous dopamine . This modulation leads to improved cognitive and motor functions, as well as enhanced wakefulness . The compound targets the dopamine D1 receptor and activates signaling pathways involved in neuronal activity and synaptic plasticity .

Applications De Recherche Scientifique

Chemistry: Mevidalen hydroxybenzoate is used as a research tool to study the modulation of dopamine D1 receptors . It helps in understanding the role of these receptors in various physiological and pathological processes .

Biology: In biological research, this compound is used to investigate the effects of dopamine receptor modulation on neuronal activity and behavior . It is also used to study the mechanisms underlying neurodegenerative diseases .

Medicine: this compound is being developed as a potential therapeutic agent for the treatment of Lewy body disease and Parkinson’s disease . It has shown promise in improving cognitive and motor functions in preclinical and clinical studies .

Industry: In the pharmaceutical industry, this compound is being explored for its potential use in developing new treatments for neuropsychiatric disorders . It is also being studied for its wakefulness-promoting effects .

Mécanisme D'action

Mevidalen hydroxybenzoate acts as a selective positive allosteric modulator of the dopamine D1 receptor . It enhances the affinity of the receptor for dopamine, thereby amplifying the effects of endogenous dopamine . This modulation leads to improved cognitive and motor functions, as well as enhanced wakefulness . The compound targets the dopamine D1 receptor and activates signaling pathways involved in neuronal activity and synaptic plasticity .

Comparaison Avec Des Composés Similaires

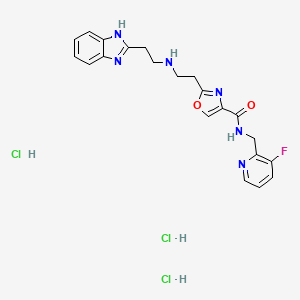

Composés similaires:

Razpipadon (CVL-871): Another dopamine D1 receptor positive allosteric modulator.

Tavapadon (CVL-751): A dopamine D1/D2 receptor partial agonist.

DETQ: A close analogue of mevidalen, also a dopamine D1 receptor positive allosteric modulator.

Unicité: Mevidalen hydroxybenzoate is unique in its ability to selectively modulate the dopamine D1 receptor without inducing the side effects commonly associated with direct dopamine agonists . Its positive allosteric modulation mechanism allows for a more controlled and sustained activation of the receptor, making it a promising candidate for the treatment of neurodegenerative and neuropsychiatric disorders .

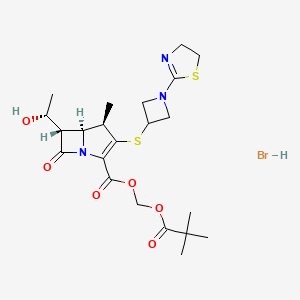

Propriétés

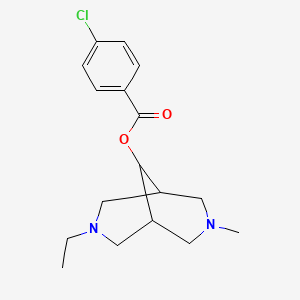

Numéro CAS |

1638669-32-5 |

|---|---|

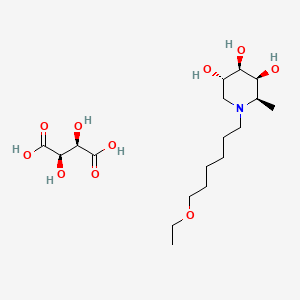

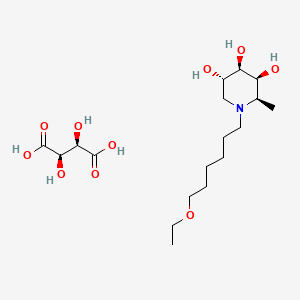

Formule moléculaire |

C31H35Cl2NO6 |

Poids moléculaire |

588.5 g/mol |

Nom IUPAC |

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone;4-hydroxybenzoic acid |

InChI |

InChI=1S/C24H29Cl2NO3.C7H6O3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26;8-6-3-1-5(2-4-6)7(9)10/h4-9,15,17,28,30H,10-14H2,1-3H3;1-4,8H,(H,9,10)/t15-,17+;/m0./s1 |

Clé InChI |

QDACLJAXTYXXBL-KPVRICSOSA-N |

SMILES isomérique |

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |

SMILES canonique |

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)

![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)

![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)